Cas no 96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate)

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate structure
96551-22-3 structure
Product Name:tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
N.o CAS:96551-22-3
MF:C14H17NO3
MW:247.289684057236
MDL:MFCD05864717
CID:803502
PubChem ID:11075767
Update Time:2025-06-14

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • 3-(Hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester
    • 3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
    • 1-Boc-3-Hydroxymethylindole
    • 1H-Indole-1-carboxylicacid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
    • 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester
    • tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
    • tert-butyl 3-(hydroxymethyl)indole-1-carboxylate
    • N-Boc-3-(hydroxymethyl)indole
    • 1-Boc-3-hydroxymethyl-indole
    • 1H-Indole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
    • 1-N-Boc-indole-3-methanol
    • OOVPQKQFSDFRFA-UHFFFAOYSA-N
    • BCP26926
    • 1,1-Dimethylethyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (ACI)
    • N-Boc-1H-indole-3-methanol
    • 1-(tert-butoxycarbonyl)-3-hydroxymethyl-1H-indole
    • SY015985
    • MFCD05864717
    • 11Z-0700
    • 1-(tert-Butyloxycarbonyl)-3-(hydroxymethyl)indole
    • ALBB-016769
    • F2158-2280
    • SCHEMBL1520892
    • 1-N-Boc-3-(Hydroxymethyl)-1H-Indole
    • 3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester
    • J-524490
    • 96551-22-3
    • DB-025981
    • SB40328
    • DTXSID80454365
    • CS-W005763
    • AB1294
    • AKOS005069607
    • t-butyl 3-(hydroxymethyl)-indole-1-carboxylate
    • tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
    • MDL: MFCD05864717
    • Inchi: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3
    • Chave InChI: OOVPQKQFSDFRFA-UHFFFAOYSA-N
    • SMILES: O=C(N1C2C(=CC=CC=2)C(CO)=C1)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 247.12100
  • Massa monoisotópica: 247.12084340g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 311
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 51.5
  • XLogP3: 2.4

Propriedades Experimentais

  • Cor/Forma: No data avaiable
  • Densidade: No data available
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 396°C at 760 mmHg
  • Ponto de Flash: 193.3℃
  • Índice de Refracção: 1.553
  • PSA: 51.46000
  • LogP: 2.91680
  • Pressão de vapor: No data available

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Informações de segurança

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; rt
Referência
A Modular Formal Total Synthesis of (±)-Cycloclavine
Netz, Natalie; Opatz, Till, Journal of Organic Chemistry, 2016, 81(4), 1723-1730

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 16 h, rt
Referência
Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari
Marshall, James W.; de Mattos-Shipley, Kate M. J.; Ghannam, Iman A. Y.; Munawar, Asifa; Killen, Jonathan C.; et al, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 30 min, rt
1.2 Reagents: Water
Referência
Pd-Catalyzed Dearomative Carboxylation of Indolylmethanol Derivatives
Mita, Tsuyoshi ; Ishii, Sho; Higuchi, Yuki; Sato, Yoshihiro, Organic Letters, 2018, 20(23), 7603-7606

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 3 h, rt
Referência
Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Referência
Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin
De Jesus Oliveira, Davi; Coelho, Fernando, Synthetic Communications, 2000, 30(12), 2143-2159

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  < 20 °C; 20 °C → rt; 22 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referência
Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1
McGrath, Sally; Tortorici, Marcello; Drouin, Ludovic; Solanki, Savade; Vidler, Lewis; et al, Chemistry - A European Journal, 2017, 23(40), 9577-9584

Método de produção 7

Condições de reacção
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, 0 °C; 30 min, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  0 °C
Referência
Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic Activity
Kohlmeyer, Corinna; Schaefer, Andre; Huy, Peter H. ; Hilt, Gerhard, ACS Catalysis, 2020, 10(19), 11567-11577

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1.5 h, rt
Referência
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Tarbe, Marion; Miles, John J.; Edwards, Emily S. J. ; Miles, Kim M.; Sewell, Andrew K. ; et al, ChemMedChem, 2020, 15(9), 799-807

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Referência
Concise synthesis of (2R,4R)-monatin
Amino, Yusuke, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C; 4 h, rt
1.2 Reagents: Water ;  15 min, rt
Referência
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Xu, Xiao-Liang; Wang, Jia; Yu, Chun-Lei; Chen, Wen; Li, Ying-Chao; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4926-4930

Método de produção 11

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → 25 °C; 20 min, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
Referência
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Hsu, He-Chu; Hou, Duen-Ren, Tetrahedron Letters, 2009, 50(51), 7169-7171

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  18 h, rt
Referência
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Método de produção 13

Condições de reacção
1.1 Reagents: Sodium borohydride
Referência
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Christiansen, Michael A.; Butler, Aaron W.; Hill, Amanda R.; Andrus, Merritt B., Synlett, 2009, (4), 653-657

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt
Referência
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Korolev, A. M.; Luzikov, Yu. N.; Reznikova, M. I.; Preobrazhenskaya, M. N., Russian Chemical Bulletin, 2010, 59(2), 457-462

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Raw materials

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preparation Products

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Fornecedores

Amadis Chemical Company Limited
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Audited Supplier Fornecedor auditado
(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
Número da Ordem:A15942
Estado das existências:in Stock
Quantidade:25g/100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 04:04
Preço ($):394.0/1403.0
E- mail:sales@amadischem.com

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Amadis Chemical Company Limited
(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
A15942
Pureza:99%/99%
Quantidade:25g/100g
Preço ($):394.0/1403.0
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